![molecular formula C15H13N3O2S2 B285403 N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285403.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been the subject of several studies aimed at understanding its synthesis, mechanism of action, and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide and its potential applications in the field of medicine. Finally, more research is needed to explore the potential side effects of this compound and its safety for use in humans.
Synthesis Methods
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the use of several chemical reagents and solvents. The process typically begins with the reaction of 5-methyl-3-amino-1,2-oxazole with 2-bromoacetic acid, followed by the reaction of the resulting product with 4-phenyl-2-thiazolyl mercaptan. The final step involves the reaction of the resulting product with acetic anhydride to yield N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been the subject of several scientific studies aimed at understanding its potential applications in the field of medicine. One of the most promising areas of research is the use of this compound as an anti-cancer agent. Studies have shown that N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
Molecular Formula |
C15H13N3O2S2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-10-7-13(18-20-10)17-14(19)9-22-15-16-12(8-21-15)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,19) |
InChI Key |
RFBNEBXMXXHQNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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